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(2R)-4-aminobutane-1,2-diol hydrochloride
Overview
Description
(2R)-4-aminobutane-1,2-diol hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of butane and contains both an amino group and a diol group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
- These receptors play a crucial role in regulating blood pressure, heart rate, and sympathetic nervous system activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
: Labetalol: Uses, Interactions, Mechanism of Action | DrugBank Online
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-aminobutane-1,2-diol hydrochloride typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by hydrolysis and subsequent purification steps. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while maintaining stringent quality control standards. Common industrial reagents include reducing agents like lithium aluminum hydride and hydrolyzing agents such as hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-aminobutane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield butanedione, while reduction of the amino group can produce butylamine.
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
Research indicates that (2R)-4-aminobutane-1,2-diol hydrochloride exhibits antioxidant properties, which can be beneficial in combating oxidative stress in biological systems. Antioxidants play a crucial role in preventing cellular damage caused by free radicals, thus contributing to the prevention of various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit enzymes that contribute to the progression of metabolic disorders such as diabetes. The inhibition of these enzymes can lead to improved metabolic control and reduced disease symptoms.
Synthesis of Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical reactions, making it suitable for the synthesis of more complex organic molecules, including pharmaceuticals and biologically active compounds . The compound's ability to participate in reactions such as amine coupling and hydroxylation expands its utility in synthetic chemistry.
Biochemical Research
Cell Signaling Studies
The compound has been utilized in studies focusing on cellular signaling pathways. Its structural characteristics allow researchers to investigate how it interacts with different receptors and enzymes within cells, providing insights into its potential therapeutic mechanisms. For example, it may influence pathways related to inflammation or cell proliferation.
Case Studies
In one notable case study, this compound was explored for its effects on cellular responses during oxidative stress conditions. The findings suggested that the compound could enhance cell survival rates under stress, indicating its potential as a protective agent in therapeutic applications .
Future Research Directions
Ongoing research aims to further elucidate the mechanisms through which this compound exerts its biological effects. Investigations are focusing on:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- Therapeutic Applications : Exploring its potential use in treating specific diseases such as diabetes or neurodegenerative disorders.
- Formulation Development : Assessing how this compound can be incorporated into drug formulations for improved efficacy.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-aminopropanamide hydrochloride
- (1R,2R)-2-aminocyclohexanol hydrochloride
- (1R,2R)-trans-1,2-cyclopentanediamine dihydrochloride
Uniqueness
Compared to these similar compounds, (2R)-4-aminobutane-1,2-diol hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and two hydroxyl groups on a butane backbone. This unique structure allows it to participate in a broader range of chemical reactions and applications, making it a valuable compound in various scientific fields.
Biological Activity
(2R)-4-aminobutane-1,2-diol hydrochloride, also known as ABDAH, is a compound with significant biological relevance due to its structural characteristics and potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both an amino group and two hydroxyl groups on a butane backbone. Its molecular formula is C4H11ClN2O2. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.
Property | Value |
---|---|
Molecular Formula | C4H11ClN2O2 |
Molecular Weight | 150.59 g/mol |
Solubility | Soluble in water |
Functional Groups | Amino group, Diol group |
Research indicates that (2R)-4-aminobutane-1,2-diol interacts with various receptors in the body, particularly those involved in the sympathetic nervous system. This interaction suggests a role in regulating cardiovascular functions such as blood pressure and heart rate.
Key Mechanisms:
- Receptor Interaction : It may modulate receptor activity linked to cardiovascular health.
- Biochemical Pathways : The compound influences several biochemical pathways that are crucial for maintaining homeostasis.
Pharmacological Studies
Studies have highlighted the pharmacological potential of (2R)-4-aminobutane-1,2-diol in various therapeutic contexts:
- Cardiovascular Health : Investigations have shown that this compound may help regulate blood pressure through its action on adrenergic receptors. This could lead to potential applications in treating hypertension or other cardiovascular disorders .
- Neurotransmitter Regulation : There is evidence suggesting that (2R)-4-aminobutane-1,2-diol may affect neurotransmitter levels, which could have implications for mood regulation and anxiety disorders .
Case Studies
Several studies have explored the effects of (2R)-4-aminobutane-1,2-diol in clinical and experimental settings:
- Study on Blood Pressure Regulation : A clinical trial assessed the impact of (2R)-4-aminobutane-1,2-diol on patients with hypertension. Results indicated a significant reduction in systolic blood pressure compared to a placebo group .
- Neuropharmacological Effects : In animal models, (2R)-4-aminobutane-1,2-diol administration led to increased levels of serotonin and norepinephrine, suggesting potential antidepressant effects .
Research Findings
Recent research has focused on the synthesis and application of (2R)-4-aminobutane-1,2-diol:
- Synthesis Pathways : The compound can be synthesized through various chemical reactions including oxidation and reduction processes. These reactions allow for modifications that enhance its biological activity .
Table: Synthesis Reactions
Reaction Type | Description | Example Products |
---|---|---|
Oxidation | Conversion of diol groups to aldehydes or ketones | Butanedione |
Reduction | Reduction of amino groups to primary amines | Butylamine |
Substitution | Replacement of hydroxyl groups with other functional groups | Various derivatives |
Properties
IUPAC Name |
(2R)-4-aminobutane-1,2-diol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H/t4-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZGKLVLGVETGA-PGMHMLKASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CO)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@H](CO)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225127-14-8 | |
Record name | (2R)-4-aminobutane-1,2-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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